![molecular formula C20H28N4O16Rh2 B13837829 Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is a complex organometallic compound featuring rhodium as the central metal atom This compound is characterized by its unique coordination environment, which includes acetonitrile and oxazolidinecarboxylato ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) typically involves the coordination of rhodium with acetonitrile and oxazolidinecarboxylato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are added to a rhodium precursor, such as rhodium chloride, in a solvent like acetonitrile. The mixture is then heated and stirred to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while reduction may produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
科学的研究の応用
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, including its potential to inhibit tumor growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used as a catalyst in organic synthesis.
Uniqueness
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is unique due to its specific ligand environment and stereoisomeric nature, which can impart distinct reactivity and selectivity in catalytic and biological applications. The presence of acetonitrile and oxazolidinecarboxylato ligands provides a versatile coordination sphere that can be fine-tuned for specific reactions and interactions.
特性
分子式 |
C20H28N4O16Rh2 |
|---|---|
分子量 |
786.3 g/mol |
IUPAC名 |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C5H7NO4.2Rh/c4*1-9-4(7)3-2-10-5(8)6-3;;/h4*3H,2H2,1H3,(H,6,8);;/t4*3-;;/m0000../s1 |
InChIキー |
GJGODOPJMSMPOE-AABFXYGWSA-N |
異性体SMILES |
COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.[Rh].[Rh] |
正規SMILES |
COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
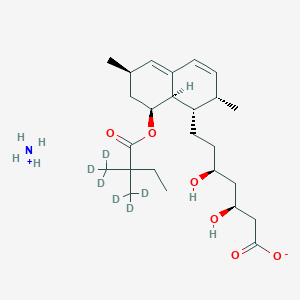


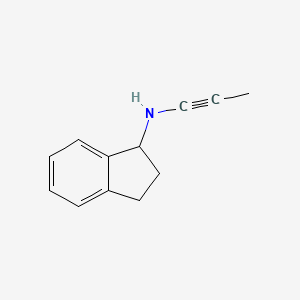
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
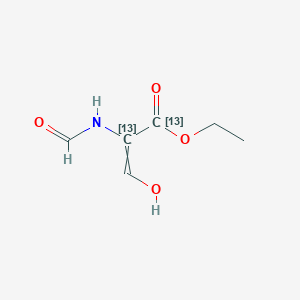
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
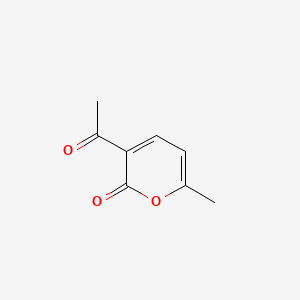
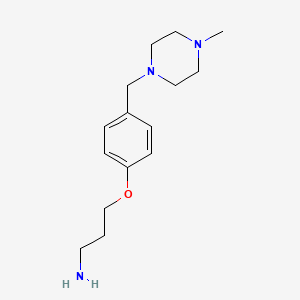
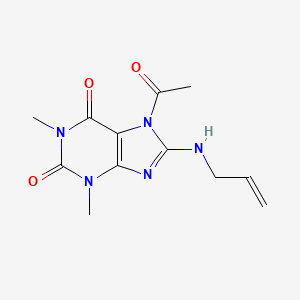
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
